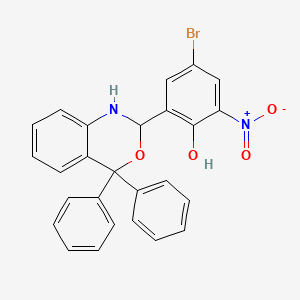![molecular formula C33H32N2O7 B4298347 N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298347.png)
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-(2,5-dimethoxybenzoyl)benzamide
Overview
Description
N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-(2,5-dimethoxybenzoyl)benzamide (hereafter referred to as Compound X) is a synthetic compound with potential applications in scientific research. It was first synthesized in 2007 by a team of researchers at a pharmaceutical company in Japan. Since then, it has been the subject of several studies investigating its mechanism of action and potential therapeutic uses.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Compound X can inhibit the activity of certain enzymes involved in cell growth and proliferation, including protein kinases and phosphatases. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using Compound X in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.
Future Directions
There are several potential future directions for research on Compound X. One area of research could be to further investigate its mechanism of action and identify specific enzymes or pathways that it targets. Another area of research could be to explore its potential as a therapeutic agent for other diseases, such as autoimmune diseases or neurodegenerative diseases. Additionally, research could be conducted to optimize its use in combination with other drugs or therapies for cancer treatment.
Scientific Research Applications
Compound X has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that it has anti-cancer properties and can inhibit the growth of certain types of cancer cells. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-(4-benzamido-2,5-diethoxyphenyl)-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2O7/c1-5-41-29-20-27(30(42-6-2)19-26(29)34-32(37)22-10-8-7-9-11-22)35-33(38)23-14-12-21(13-15-23)31(36)25-18-24(39-3)16-17-28(25)40-4/h7-20H,5-6H2,1-4H3,(H,34,37)(H,35,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHPVTUUXUSKPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3-(trifluoromethyl)[1]benzofuro[3,2-f][1]benzofuran-2(3H)-one](/img/structure/B4298281.png)
![9-(methoxymethyl)-7-methyl-2-(2-nitrophenyl)-3-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4298308.png)

![3-(4-methoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4298316.png)
![N-[1-(1-adamantyl)propyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4298328.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B4298335.png)
![N-(3-chlorophenyl)-3-{[4-(2,5-dimethoxybenzoyl)benzoyl]amino}benzamide](/img/structure/B4298341.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298355.png)
![ethyl 2-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B4298362.png)
![N-[1-(1-adamantyl)propyl]-4-(2,5-dimethoxybenzoyl)benzamide](/img/structure/B4298372.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4298379.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4298385.png)
![isopropyl 4-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4298392.png)
![isopropyl 4-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4298393.png)